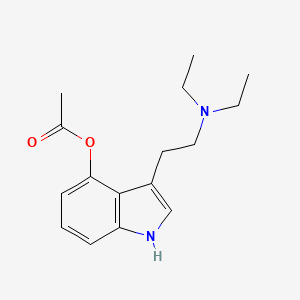

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

概要

説明

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core substituted with a diethylaminoethyl group and an acetate ester, which may contribute to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with Diethylaminoethyl Group: The indole core is then alkylated with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.

Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Hydrolysis: The acetate ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding alcohol and acetic acid.

Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to various oxidation products.

Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products:

Hydrolysis: Indole-4-ol and acetic acid.

Oxidation: Various oxidized indole derivatives.

Substitution: Substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: Used as a probe to study indole-related biochemical pathways and receptor interactions.

Industrial Applications: Potential use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate involves its interaction with various molecular targets:

Receptor Binding: It may act as an agonist or antagonist at serotonin receptors, similar to other indole derivatives.

Enzyme Inhibition: Potential to inhibit enzymes involved in inflammatory pathways.

Cellular Pathways: Modulation of intracellular signaling pathways, including those involving phospholipase C and calcium release.

類似化合物との比較

- 3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl acetate

- 3-(2-(Diethylamino)ethyl)-1H-indol-3-yl acetate

- 3-(2-(Diethylamino)ethyl)-1H-indol-5-yl acetate

Comparison:

- Structural Differences: Variations in the position of the acetate group or the nature of the aminoethyl substituent.

- Biological Activity: Each compound may exhibit different pharmacological profiles due to slight structural changes.

- Chemical Properties: Differences in reactivity and stability based on the substituents and their positions on the indole core.

This detailed overview provides a comprehensive understanding of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, commonly known as 4-AcO-DET, is a synthetic compound belonging to the tryptamine class. This compound has garnered attention for its diverse biological activities, particularly its psychoactive properties and potential cardiotoxic effects. This article explores the biological activity of 4-AcO-DET, focusing on its pharmacological implications, mechanisms of action, and safety profile.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.3 g/mol

- CAS Registry Number : 92292-84-7

- Purity : 98% HPLC

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.3 g/mol |

| CAS Registry Number | 92292-84-7 |

| Purity | 98% HPLC |

4-AcO-DET is believed to exert its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor, similar to other hallucinogenic compounds. This interaction is thought to mediate its psychoactive effects, leading to altered states of consciousness and perception. Additionally, research indicates that 4-AcO-DET may influence various cellular pathways:

- Receptor Binding : Acts as an agonist or antagonist at serotonin receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses.

- Cellular Pathways : Modulation of intracellular signaling pathways, including those involving phospholipase C and calcium release.

Psychoactive Properties

Studies have shown that 4-AcO-DET exhibits psychoactive effects akin to those of psilocin, a naturally occurring psychedelic compound. These effects include visual and auditory hallucinations, altered sensory perception, and changes in mood .

Cardiotoxicity

A significant concern regarding the use of 4-AcO-DET is its potential cardiotoxic effects. Research has demonstrated that it can prolong the QT interval on electrocardiograms (ECGs), indicating a risk for life-threatening arrhythmias. The cardiotoxicity appears to be linked to the compound's interaction with potassium channels, specifically the human ether-a-go-go-related gene (hERG) channel .

Case Studies

A study evaluating the cardiotoxic effects of 4-AcO-DET used several methodologies:

- MTT Assay : Determined cell viability in H9c2 cardiac cells.

- Electrocardiography (ECG) : Monitored QT intervals in Sprague-Dawley rats.

- hERG Assay : Assessed potassium channel inhibition in Chinese hamster ovary cells.

Findings indicated that both 4-AcO-DET and its analogs increased QT intervals significantly and inhibited hERG channels, raising concerns about their safety profile when used recreationally .

Comparative Analysis with Similar Compounds

The structural similarities between 4-AcO-DET and other tryptamines provide insight into their biological activities. Below is a comparison table highlighting notable compounds:

| Compound Name | Structure Type | Notable Effects |

|---|---|---|

| 4-Hydroxy-N,N-diethyltryptamine | Tryptamine | Psychoactive; lower cardiotoxicity |

| 4-Acetoxy-N,N-dimethyltryptamine | Tryptamine | Similar psychoactive properties |

| 5-Methoxy-N,N-diisopropyltryptamine | Tryptamine | Hallucinogenic; varied receptor activity |

The unique structural configuration of 4-AcO-DET contributes to its pronounced cardiotoxic effects compared to other similar compounds, necessitating careful evaluation of its therapeutic potential against its safety risks .

特性

IUPAC Name |

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVVQJLTXBMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647359 | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135424-15-5 | |

| Record name | 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-DET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research paper regarding 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate?

A1: The research paper "Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol: Short title: QT prolongation by 4-acetoxy-DET and 4-hydroxy-MET" [] investigates the cardiotoxic potential of this compound. While the abstract doesn't provide specific results, the title clearly indicates that the compound causes QT prolongation. QT prolongation is a serious cardiac effect that can lead to life-threatening arrhythmias. This finding suggests that this compound may pose significant cardiovascular risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。